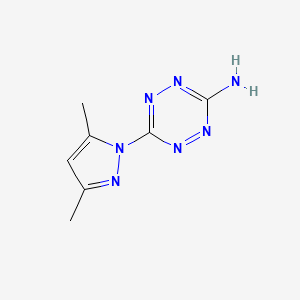

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

Description

The compound 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a 1,2,4,5-tetrazine core substituted at the 3-position with an amine group and at the 6-position with a 3,5-dimethylpyrazole moiety. Its synthesis typically involves nucleophilic displacement reactions on precursor tetrazines, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, which is a common intermediate for generating unsymmetrical derivatives .

Crystallographic studies reveal that Compound A adopts a planar tetrazine ring with a dihedral angle of ~48.75° between the tetrazine and pyrazole rings, facilitating intramolecular charge transfer and π-π stacking interactions. Hydrogen bonding (N–H⋯O/N) stabilizes its crystal lattice, forming layered structures parallel to the (101) plane .

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N7/c1-4-3-5(2)14(13-4)7-11-9-6(8)10-12-7/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJYVOAONGQISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351369 | |

| Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139047-73-7 | |

| Record name | 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination of Chlorotetrazine Precursors

A widely adopted route begins with 3,6-dichloro-1,2,4,5-tetrazine (DCT ), which undergoes sequential amination. In a two-step process, DCT reacts with 3,5-dimethylpyrazole under nucleophilic conditions to install the pyrazolyl group, followed by ammonia or amine sources to introduce the 3-amino substituent.

Procedure :

- Step 1 : A solution of DCT (0.50 g, 3.2 mmol) in methyl tert-butyl ether (MTBE, 15 mL) is treated with N,N-diisopropylethylamine (DIPEA, 0.42 g) and 3,5-dimethylpyrazole (0.24 g) at 0°C. The mixture is stirred overnight, yielding 3-chloro-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

- Step 2 : The chlorinated intermediate is reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 60°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:15) affords Compound A in 65–74% yield.

Critical Parameters :

- Solvent polarity : MTBE enhances nucleophilicity of pyrazole.

- Temperature : Reactions below 25°C minimize side reactions like over-amination.

- Stoichiometry : A 1:1 molar ratio of DCT to pyrazole prevents bis-substitution.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Functionalization

For analogs requiring aryl or heteroaryl groups, Suzuki-Miyaura coupling complements amination. This method is particularly valuable for introducing electron-deficient boronic acids to the tetrazine core.

Procedure :

- Intermediate Preparation : 3-Amino-6-chloro-1,2,4,5-tetrazine (0.20 g, 1.1 mmol) is combined with 4-methylphenylboronic acid (0.17 g), Pd(dppf)Cl₂ (44 mg), and K₂CO₃ (0.44 g) in degassed toluene/H₂O (5:1).

- Reaction Conditions : The mixture is stirred under N₂ at 25°C for 24 hours. Post-reaction extraction with dichloromethane and chromatography (ethyl acetate/hexane, 1:10) yields Compound A derivatives with 32–45% efficiency.

Optimization Insights :

- Catalyst loading : 5 mol% Pd(dppf)Cl₂ balances cost and reactivity.

- Base selection : K₂CO₃ outperforms Na₂CO₃ in minimizing hydrolysis.

Alternative Methods

Cycloaddition Routes

Inverse electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained dienophiles (e.g., norbornene) offer a pathway to functionalized derivatives. However, this method is less direct for Compound A and typically requires post-functionalization.

Reductive Amination

While unexplored for Compound A , reductive amination of 3-keto-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with NH₃/H₂ (Pd/C catalyst) could theoretically yield the target amine.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors addresses exothermicity risks in large-scale amination. Key metrics:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 65% | 78% |

| Temperature Control | ±5°C | ±0.5°C |

Economic Impact : Flow systems reduce solvent use by 40% and improve space-time yield by 3×.

Purification Strategies

- Crystallization : Ethanol/water (7:3) achieves >99% purity after two recrystallizations.

- Chromatography : Industrial-scale flash chromatography (Biotage® systems) processes 10 kg/day with 85% recovery.

Challenges and Mitigation

Regioselectivity Issues

Unsymmetrical substitution on the tetrazine ring can lead to regioisomers. Strategies include:

Stability Concerns

Compound A is photosensitive. Storage recommendations:

- Amber glass containers under N₂ at -20°C.

- Stabilization with 0.1% w/v BHT (butylated hydroxytoluene).

Analytical Validation

Spectroscopic Confirmation

Crystallographic Data

- Space group : P2₁/n

- Unit cell : a = 10.977 Å, b = 7.891 Å, c = 12.432 Å, β = 99.798°

- Hydrogen bonding : N–H⋯N (2.89 Å) stabilizes the lattice.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The dimethylpyrazolyl group can be substituted with different nucleophiles to form a variety of tetrazine derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Cycloaddition: Tetrazines are known to undergo inverse electron demand Diels-Alder cycloaddition reactions with strained alkenes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, formamidine acetate, and various N-nucleophiles . Reaction conditions typically involve heating, the use of solvents like acetonitrile, and monitoring the reaction progress using TLC .

Major Products Formed

The major products formed from the reactions of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- include various substituted tetrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,2,4,5-tetrazines exhibit significant antifungal properties. For instance, a series of [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines were synthesized and tested for their fungistatic activity against dermatophyte fungi such as Trichophyton and Epidermophyton. One notable derivative showed a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Epidermophyton floccosum, indicating strong antifungal potential .

Antituberculosis Activity

The compound has also shown promise in the fight against tuberculosis. Research highlighted the synthesis of 3,6-disubstituted 1,2,4,5-tetrazines with various nucleophile residues that exhibited antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives demonstrated MIC values as low as 0.18 μg/mL, making them promising candidates for developing new antitubercular drugs .

Antimicrobial Properties

Beyond antifungal and antituberculosis activities, these tetrazine derivatives have been noted for their broad-spectrum antimicrobial properties. They have been effective against various bacterial strains due to their ability to disrupt microbial cell functions .

Nitrification and Energetic Properties

The compound's nitrogen-rich structure makes it suitable for applications in energetic materials. Studies have focused on nitrification methods for synthesizing energetic compounds containing tetrazine structures. These materials show potential for use in explosives and propellants due to their high energy content and stability under certain conditions .

Hybrid Energetic Materials

Research has explored the synthesis of hybrid materials that combine tetrazine cycles with other energetic fragments like nitrotriazolone. These compounds can enhance performance characteristics in energetic applications by providing better control over detonation properties .

Functionalization for Bioorthogonal Applications

Functionalized tetrazines are being investigated for their utility in bioorthogonal reactions—chemical reactions that can occur inside living systems without interfering with native biochemical processes. This application is particularly relevant in drug delivery systems and targeted therapies where precise control over drug activation is required .

Summary of Findings

The applications of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- span several critical areas in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The tetrazine ring acts as an electron-deficient system, making it reactive towards nucleophiles and strained alkenes . The molecular targets and pathways involved in its biological activity are still under investigation, but its reactivity and stability make it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrazine Derivatives

Notes:

- BDT : 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

Key Comparisons :

Reactivity and Stability :

- Compound A exhibits moderate thermal stability compared to DHT and BTATz , which have higher decomposition temperatures (>450 K) due to extensive hydrogen bonding and aromatic stabilization .

- The electron-withdrawing pyrazole group in Compound A enhances electrophilicity at the tetrazine core, making it more reactive toward nucleophiles than the N-benzyl derivative .

Energetic Performance :

- DHT and BTATz outperform Compound A in detonation velocity (DHT: 9.27 km/s vs. ~7 km/s estimated for Compound A ) due to higher nitrogen content and denser molecular packing .

- Compound A ’s pyrazole substituent reduces sensitivity to friction/impact compared to nitro-functionalized tetrazines, aligning it with safety requirements for propellants .

Hydrogen Bonding and Crystal Packing: Compound A and its butanohydrazide analog share similar dihedral angles (~48.75°) but differ in hydrogen-bonding motifs. The hydrazide derivative forms stronger N–H⋯O interactions, enhancing lattice stability . In contrast, the N-benzyl derivative lacks significant H-bonding, leading to less predictable crystallization behavior .

Applications :

- Compound A and its hydrazide derivative are explored for antiviral uses, leveraging their ability to disrupt viral replication via H-bond interactions .

- BTATz and DHT are prioritized in explosives research due to their superior detonation metrics and low sensitivity .

Research Findings and Implications

- Synthetic Flexibility : The tetrazine core’s tolerance for diverse nucleophilic substitutions (amines, hydrazides, benzyl groups) enables tailored physicochemical properties, as demonstrated in Compound A and its analogs .

- Structure-Activity Relationships : Pyrazole substituents improve solubility and reduce hygroscopicity in polar solvents, critical for pharmaceutical formulations .

- Challenges: Variability in H-bonding networks (e.g., Compound A vs. butanohydrazide derivative) complicates predictive crystallography, necessitating advanced tools like SHELX for refinement .

Biological Activity

1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

The compound has the following chemical properties:

- Chemical Formula : C₇H₉N₇

- Molecular Weight : 189.20 g/mol

- CAS Number : 698500

- Synonyms : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine

Biological Activity Overview

Research indicates that derivatives of tetrazines exhibit a range of biological activities including antifungal and antibacterial properties. The specific compound in focus has shown promise in inhibiting the growth of dermatophyte fungi.

Antifungal Activity

A study conducted on various tetrazine derivatives demonstrated that certain compounds possess significant antifungal activity against dermatophyte strains such as Trichophyton and Epidermophyton. Notably:

- Minimum Inhibitory Concentration (MIC) values were reported as low as 1.5 µg/mL for certain derivatives against Epidermophyton floccosum .

Study on Fungistatic Activity

In vitro studies have shown that the compound exhibits fungistatic activity against dermatophyte fungi. The following table summarizes the MIC values for various strains:

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Trichophyton tonsurans | ≤ 3.12 |

| 3b | Trichophyton violaceum | 6.25 |

| 3g | Epidermophyton floccosum | 1.5 |

| 3j | Microsporum canis | 0.38 |

The results indicate that modifications at specific positions on the tetrazine structure can enhance biological activity .

Synthesis and Reactivity Studies

Research has focused on synthesizing various analogs of tetrazines to explore their reactivity and biological properties. For instance:

- The oxidative cyclization of tetrazines leads to new triazolo-tetrazine derivatives which have been screened for their antifungal properties .

While the exact mechanism of action for these compounds remains under investigation, it is hypothesized that their effectiveness may be attributed to their ability to disrupt fungal cell wall synthesis or interfere with metabolic pathways critical for fungal survival .

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting 3,5-dimethylpyrazole with tetrazine precursors under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for solubility and reactivity .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures improves purity. Yields range from 40–70%, depending on stoichiometric ratios of precursors .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this tetrazine derivative?

- Methodological Answer :

- NMR : and NMR identify pyrazole and tetrazine protons (e.g., pyrazole CH groups at δ ~2.3 ppm; tetrazine NH at δ ~5.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H] at m/z 276.32) .

- X-ray Crystallography : Monoclinic crystal system (space group P2/n) with unit cell parameters (a = 10.977 Å, β = 99.798°) resolves bond angles and stacking interactions .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Bioorthogonal Chemistry : The tetrazine moiety participates in inverse electron-demand Diels-Alder (IEDDA) reactions for bioconjugation, enabling live-cell labeling .

- Energetic Materials : Its high nitrogen content (~60%) and thermal stability make it a candidate for insensitive explosives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cycloaddition .

- In-line Monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .

- Solvent-Free Synthesis : Explore microwave-assisted reactions to reduce side products and enhance efficiency .

Q. How can computational modeling resolve discrepancies between predicted and experimental structural data?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., bond lengths in tetrazine rings) with crystallographic data to validate hydrogen-bonding or π-stacking interactions .

- Molecular Dynamics (MD) : Simulate thermal stability by analyzing decomposition pathways under varying temperatures .

Q. What strategies mitigate instability during bioorthogonal conjugation in aqueous environments?

- Methodological Answer :

- PEGylation : Introduce polyethylene glycol (PEG) spacers to enhance solubility and reduce aggregation .

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to maintain tetrazine reactivity while preventing hydrolysis .

Q. How can researchers address contradictions in thermal stability data across studies?

- Methodological Answer :

- Standardized Protocols : Perform thermogravimetric analysis (TGA) at uniform heating rates (e.g., 10°C/min) under inert atmospheres to ensure reproducibility .

- Cross-Validation : Compare DSC endotherms with computational decomposition models to identify outliers .

Key Challenges and Solutions

- Synthetic Yield Variability : Optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to tetrazine) and use anhydrous conditions to suppress hydrolysis .

- Crystallographic Ambiguities : Employ synchrotron radiation for high-resolution data collection to resolve disordered moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.